Cas no 2091369-12-7 (5-(thiophen-3-yl)-1,3-oxazol-2-amine)

5-(thiophen-3-yl)-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(thiophen-3-yl)-1,3-oxazol-2-amine
- 2091369-12-7
- 5-(Thiophen-3-yl)oxazol-2-amine
- EN300-1826752
-
- Inchi: 1S/C7H6N2OS/c8-7-9-3-6(10-7)5-1-2-11-4-5/h1-4H,(H2,8,9)
- InChI Key: WGJFDIAJTUHLTL-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1=CN=C(N)O1
Computed Properties
- Exact Mass: 166.02008399g/mol
- Monoisotopic Mass: 166.02008399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.3Ų
- XLogP3: 1.3
5-(thiophen-3-yl)-1,3-oxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1826752-10.0g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 10g |
$6390.0 | 2023-06-01 | ||
Enamine | EN300-1826752-10g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1826752-0.1g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1826752-0.25g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1826752-0.5g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1826752-5.0g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1826752-1g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1826752-1.0g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1826752-0.05g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1826752-2.5g |
5-(thiophen-3-yl)-1,3-oxazol-2-amine |
2091369-12-7 | 2.5g |
$2912.0 | 2023-09-19 |
5-(thiophen-3-yl)-1,3-oxazol-2-amine Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
Additional information on 5-(thiophen-3-yl)-1,3-oxazol-2-amine
5-(Thiophen-3-yl)-1,3-oxazol-2-amine: A Comprehensive Overview
5-(Thiophen-3-yl)-1,3-oxazol-2-amine (CAS No. 2091369-12-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-(thiophen-3-yl)-1,3-oxazol-2-amine make it an intriguing candidate for further investigation in various research areas.
The chemical structure of 5-(thiophen-3-yl)-1,3-oxazol-2-amine consists of a thiophene ring fused to an oxazole ring, with an amine group attached at the 2-position of the oxazole. This combination of functional groups imparts distinct chemical properties and reactivity profiles, which are crucial for its biological activity. The thiophene ring is known for its electron-donating properties, while the oxazole ring provides rigidity and stability to the molecule. The amine group at the 2-position adds further complexity and potential for interaction with biological targets.
Recent studies have highlighted the potential of 5-(thiophen-3-yl)-1,3-oxazol-2-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structures exhibit potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-(thiophen-3-yl)-1,3-oxazol-2-amine can effectively inhibit the activity of specific enzymes involved in neurodegeneration, thereby offering a promising avenue for drug development.
In addition to its neuroprotective properties, 5-(thiophen-3-yl)-1,3-oxazol-2-amine has also shown potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have indicated that 5-(thiophen-3-yl)-1,3-oxazol-2-amine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a valuable candidate for further exploration in anti-inflammatory drug development.
The pharmacokinetic properties of 5-(thiophen-3-yl)-1,3-oxazol-2-amine have also been extensively studied. Its high lipophilicity allows for efficient absorption and distribution within the body, making it suitable for oral administration. Furthermore, the compound exhibits good metabolic stability and low toxicity, which are essential characteristics for a potential therapeutic agent. These favorable pharmacokinetic properties enhance its suitability for clinical trials and eventual therapeutic use.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(thiophen-3-yl)-1,3-oxazol-2-amine. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to further assess its therapeutic potential.
In conclusion, 5-(thiophen-3-y\-l)-1,3-o\-xazo\-l\-2-a\-mine (CAS No. 2091369\-12\-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover its full potential, it is anticipated that 5-(thiophen\-3-y\-l)\--1,\--3-o\-xazo\-l-\--2-a\-mine will play a significant role in advancing our understanding and treatment of various diseases.
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